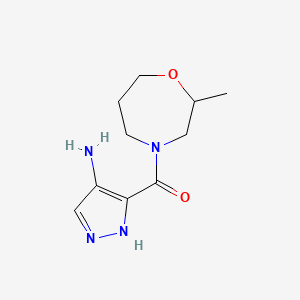

3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine

Description

3-(2-Methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at position 4 and a 2-methyl-1,4-oxazepane carbonyl moiety at position 3.

Properties

IUPAC Name |

(4-amino-1H-pyrazol-5-yl)-(2-methyl-1,4-oxazepan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-7-6-14(3-2-4-16-7)10(15)9-8(11)5-12-13-9/h5,7H,2-4,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSLVAICJMZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCO1)C(=O)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be conceptually divided into two main parts:

- Formation of the 1H-pyrazol-4-amine core

- Attachment of the 2-methyl-1,4-oxazepane-4-carbonyl substituent

These steps often involve:

- Construction of the pyrazole ring with appropriate substitution at the 4-position (amine group)

- Synthesis or availability of the 2-methyl-1,4-oxazepane-4-carbonyl moiety as an acylating agent or intermediate

- Coupling via amide bond formation between the pyrazol-4-amine and the oxazepane carbonyl compound

Preparation of the 1H-pyrazol-4-amine Core

The pyrazole nucleus is commonly synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 1H-pyrazol-4-amine derivatives, the amino group at position 4 can be introduced either by direct amination or by using appropriate amino-substituted precursors.

- Hydrazine Condensation: Reaction of hydrazine derivatives with β-ketoesters or β-diketones can form pyrazole rings with substitution at the 4-position.

- Functional Group Manipulation: The 4-position can be selectively functionalized to introduce the amine group through nitration followed by reduction or by using amino-substituted starting materials.

Synthesis of the 2-methyl-1,4-oxazepane-4-carbonyl Moiety

The 2-methyl-1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen atoms. Its synthesis generally involves:

- Ring Closure Reactions: Cyclization of amino alcohols or amino ethers with appropriate carbonyl compounds to form the oxazepane ring.

- Methyl Substitution: Introduction of the methyl group at the 2-position can be achieved by starting from methyl-substituted precursors or by selective alkylation.

- Carbonyl Functionalization: The 4-position carbonyl group can be introduced by oxidation of the corresponding alcohol or by acylation during ring formation.

Coupling to Form the Target Compound

The final step involves coupling the pyrazol-4-amine with the oxazepane carbonyl compound to form an amide bond:

- Amide Bond Formation: Standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters can be used to couple the amine group on the pyrazole with the carboxyl group on the oxazepane derivative.

- Reaction Conditions: Typically carried out in aprotic solvents like dichloromethane or DMF, under mild heating or room temperature, with bases or catalysts to facilitate coupling.

Detailed Research Findings and Data

While specific preparation routes for this exact compound are scarce, analogous synthetic strategies for pyrazole derivatives and oxazepane-containing compounds have been reported in the literature. Key insights include:

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-diketone or β-ketoester | Yields pyrazole core; substitution pattern controlled by starting materials |

| 2 | Introduction of 4-amine group | Amination or use of amino-substituted precursors | Amino group at position 4 is crucial for subsequent coupling |

| 3 | Oxazepane ring synthesis | Cyclization of amino alcohols with carbonyls | Methyl substitution introduced via starting materials or alkylation |

| 4 | Carbonyl functionalization | Oxidation or acylation | Provides reactive carbonyl for amide bond formation |

| 5 | Amide coupling | Carbodiimides (EDC, DCC), activated esters | Forms the final amide bond linking pyrazole and oxazepane moieties |

Analytical and Purification Techniques

- Chromatography: Column chromatography is typically used to purify intermediates and final products.

- Crystallization: Recrystallization from suitable solvents can enhance purity.

- Spectroscopic Analysis: NMR, IR, and MS confirm structure and functional group transformations.

Chemical Reactions Analysis

3-(2-Methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

- Anticancer Activity: Preliminary studies indicate that similar pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Research has demonstrated that compounds with analogous structures can induce apoptosis in cancer cells, suggesting that 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine may possess similar properties .

- Thrombocytopenia Treatment: The compound's structural features may allow it to act as an agonist for the thrombopoietin receptor, potentially enhancing platelet production. This application is particularly relevant in treating thrombocytopenia, a condition characterized by low platelet counts .

Neuropharmacology

Research into the neuropharmacological effects of pyrazole derivatives suggests that they may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's .

Case Study 1: Anticancer Properties

A study conducted on pyrazole derivatives similar to 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine demonstrated significant anticancer activity in vitro. The study involved administering varying concentrations of the compound to breast cancer cell lines, resulting in a dose-dependent inhibition of cell growth and induction of apoptosis. This suggests that further exploration of this compound could lead to the development of new anticancer therapies.

Case Study 2: Thrombopoietin Receptor Agonism

In a preclinical model assessing platelet production, a related pyrazole compound was evaluated for its efficacy as a thrombopoietin receptor agonist. The results indicated enhanced platelet counts following treatment, supporting the hypothesis that structurally similar compounds could be effective in managing thrombocytopenia .

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (Example 42 in ): Features a pyridinyl group at position 1 and a cyclopropylamine substituent at position 4.

- 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Contains a methylthiopropyl group linked to the amine.

- Compound 407 (Example 43 in ): Substituted with a chloro group, pyridinyl, and methylthio-propanamide.

Key Structural Differences:

- Heterocyclic Moieties : The target compound’s 1,4-oxazepane carbonyl group distinguishes it from analogs with pyridinyl or cyclopropyl substituents. This moiety may enhance solubility or modulate target binding compared to rigid aromatic systems.

Physical and Spectroscopic Properties

Observations:

- Yield : The low yield (17.9%) for Example 42 highlights challenges in pyrazole functionalization, suggesting the target compound’s synthesis may require optimized catalysts (e.g., copper bromide) or alternative solvents.

- Spectroscopy : The target compound’s carbonyl group would likely produce distinct $ ^{13}C $ NMR signals (~160–165 ppm) absent in analogs with simpler amine substituents.

Biological Activity

3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine, identified by its CAS number 1341503-28-3, is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2-methyl-1,4-oxazepane-4-carbonyl group. The synthesis of pyrazole derivatives typically involves various methods such as the Vilsmeier-Haack reaction and other condensation reactions that facilitate the formation of the pyrazole core and subsequent functionalization.

| Synthesis Method | Description |

|---|---|

| Vilsmeier-Haack Reaction | A method often used for the formylation of aromatic compounds, which can be adapted for synthesizing pyrazole derivatives. |

| Condensation Reactions | Involves the reaction of hydrazine derivatives with carbonyl compounds to yield pyrazoles. |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Certain pyrazole derivatives act as COX-2 inhibitors, suggesting potential applications in treating inflammatory diseases .

- Antitumor Properties : Studies have demonstrated that compounds similar to 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine exhibit cytotoxic effects against cancer cell lines. For instance, a related study found IC50 values indicating substantial anticancer activity in specific pyrazole derivatives against liver and lung carcinoma cell lines .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines using the MTT assay. The results revealed that certain derivatives showed potent activity with IC50 values in the low micromolar range, indicating their potential as anticancer agents. For example, one derivative exhibited an IC50 of 5.35 µM against liver carcinoma cells .

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrazole compounds were synthesized and tested for their antibacterial efficacy. The results indicated that several derivatives had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

The biological mechanisms through which 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine exerts its effects are still being elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives function by inhibiting specific enzymes involved in disease pathways (e.g., COX enzymes in inflammation).

- Interference with Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of pyrazole-amine derivatives typically involves coupling reactions between oxazepane intermediates and pyrazole precursors. A validated approach includes:

- Step 1: Reacting iodopyrazole derivatives (e.g., 3-iodo-1H-pyrazol-4-amine) with oxazepane carbonyl chlorides in polar aprotic solvents (e.g., DMSO) under basic conditions (Cs₂CO₃) at 35–50°C for 24–48 hours .

- Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Initial yields may be low (~17–20%), but optimization can be achieved by:

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the presence of the oxazepane carbonyl group (δ ~160–170 ppm for carbonyl carbons) and pyrazole amine protons (δ ~6.5–8.5 ppm) .

- HRMS (ESI) : For precise molecular weight verification (e.g., [M+H]+ ion matching calculated values within 2 ppm error) .

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N-H stretches (~3200–3300 cm⁻¹) .

- X-ray Crystallography : To resolve structural ambiguities, particularly stereochemistry of the oxazepane ring, using single crystals grown via slow evaporation in dichloromethane/hexane .

Basic Question: How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Screening : Follow protocols from pyrazole-amine analogs, such as:

- Enzyme Inhibition Studies :

- Target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) with IC₅₀ measurements via fluorometric or colorimetric assays .

- Include positive controls (e.g., indomethacin) and validate results with triplicate experiments .

Advanced Question: What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in activity data (e.g., varying MIC values) may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC controls) and report genetic backgrounds .

- Solubility Issues : Pre-dissolve compounds in DMSO (≤1% v/v) and confirm stability via HPLC before assays .

- Metabolic Interference : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish antimicrobial activity from general toxicity .

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets, ensuring p < 0.05 significance thresholds .

Advanced Question: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- Physicochemical Properties : Use QSAR tools (e.g., EPI Suite) to estimate logP (lipophilicity), biodegradation potential, and soil adsorption coefficients (Koc) .

- Degradation Pathways : Simulate hydrolysis (at pH 4–9) and photolysis (via UV-Vis spectra) to identify breakdown products .

- Ecotoxicology : Model bioaccumulation factors (BCF) using molecular descriptors (e.g., molar volume, polar surface area) to assess risks to aquatic organisms .

- Validation : Cross-reference predictions with experimental data from high-resolution mass spectrometry (HRMS) for degradation intermediates .

Advanced Question: What methodologies are used to study the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains). Use crystal structures from the PDB (e.g., 4LAU for COX-2) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to determine affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Mutagenesis Studies : Validate key residues (e.g., Ala scanning) to confirm docking predictions .

Advanced Question: How can researchers optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, monitoring degradation via HPLC-UV .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity : Store samples in amber vials and assess photostability under ICH Q1B guidelines using controlled UV exposure .

- Formulation Additives : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.